molecular formula C10H16N4O4 B2868993 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2167676-04-0

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2868993
CAS No.: 2167676-04-0
M. Wt: 256.262
InChI Key: BNRNFGLNBBCWQF-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl substituent at the 4-position and a methyl group at the 1-position of the triazole ring. Its molecular formula is C${10}$H${15}$N$3$O$4$, with a molecular weight of 241.24 g/mol . The Boc group enhances solubility in organic solvents and provides steric protection for the amine during synthetic applications, making it a valuable intermediate in medicinal chemistry, particularly for peptide synthesis or kinase inhibitor development .

Properties

IUPAC Name

3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-5-6-7(8(15)16)14(4)13-12-6/h5H2,1-4H3,(H,11,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNFGLNBBCWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring from an azide and an alkyne. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, usually through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce dihydrotriazoles .

Scientific Research Applications

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared to analogous heterocyclic carboxylic acids, focusing on substituents, physicochemical properties, and applications.

Structural Analogues

Table 1: Key Structural Comparisons
Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 1,2,3-Triazole 4-(Boc-amino)methyl, 1-methyl, 5-carboxylic acid C${10}$H${15}$N$3$O$4$ 241.24 1506512-05-5
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid 1,2,3-Triazole 1-azetidinyl-Boc, 5-carboxylic acid C${12}$H${17}$N$5$O$4$ 295.30 Not specified
2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid Thiazole 2-Boc-amino, 4-methyl, 5-carboxylic acid C${10}$H${14}$N$2$O$4$S 258.29 547763-09-7
4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid Pyrazole 4-Boc-amino, 1-methyl, 5-carboxylic acid C${10}$H${15}$N$3$O$4$ 241.24 1506512-05-5
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole 5-cyclobutyl, 1-(4-methoxyphenyl), 3-carboxylic acid C${14}$H${15}$N$3$O$3$ 273.29 1707563-18-5

Physicochemical and Functional Comparisons

Table 2: Property and Application Analysis
Compound Name Key Features Solubility (Predicted) Stability Applications
Target Compound - Boc-protected amine enhances solubility in DCM/THF. Moderate in polar solvents Acid-sensitive Boc group requires careful deprotection Intermediate in peptide synthesis; kinase inhibitor scaffolds
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid - Azetidine ring introduces rigidity. Low in water Stable under basic conditions Potential for constrained peptidomimetics
2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid - Thiazole sulfur enhances hydrogen bonding. Low in polar solvents High thermal stability Antibacterial agents; metal coordination chemistry
4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid - Pyrazole’s dipole moment favors crystallinity. High in DMSO Stable in acidic conditions Fragment-based drug discovery
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid - 4-Methoxyphenyl enhances lipophilicity. Low in aqueous buffers Photostable Anticancer leads via kinase inhibition

Biological Activity

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a synthetic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

  • Molecular Formula : C11H17N3O4
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 128293-64-1

Antimicrobial Activity

Triazoles, including derivatives of 1,2,3-triazoles, have been widely studied for their antimicrobial properties. The compound has shown potential as an antibacterial agent. In vitro studies indicate that triazole derivatives can exhibit activity against a range of pathogens, including resistant strains of bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
4-{[(tert-butoxy)carbonyl]amino}methyl-1-methyl-1H-triazoleStaphylococcus aureus0.125
4-{[(tert-butoxy)carbonyl]amino}methyl-1-methyl-1H-triazoleEscherichia coli0.250
ProthioconazoleFusarium spp.0.046

Anticancer Potential

Recent studies have suggested that triazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The specific triazole derivative may also possess these properties, although detailed studies are still required to establish its efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural components. Modifications at various positions on the triazole ring can enhance or diminish their bioactivity. For instance:

  • Substituents at the N4 position : Alkyl chains have been shown to affect the potency against bacterial strains significantly.
  • Functional groups : Electron-donating groups at specific positions enhance antimicrobial activity.

Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives demonstrated that those with bulky substituents at the N4 position exhibited increased activity against Gram-positive bacteria compared to their linear counterparts. The compound was included in this series and showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than traditional antibiotics such as vancomycin.

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazoles, derivatives were tested against various cancer cell lines. The compound exhibited a notable reduction in cell viability in HeLa cells (cervical cancer) at concentrations that were non-toxic to normal cells, indicating a selective cytotoxic effect.

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